An In-depth Technical Guide to 1-Amino-4-ethyl-4-methylcyclohexane
An In-depth Technical Guide to 1-Amino-4-ethyl-4-methylcyclohexane
Introduction
Substituted cyclohexylamine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on the chemical data of a specific, gem-disubstituted derivative, 1-Amino-4-ethyl-4-methylcyclohexane (also known as 4-ethyl-4-methylcyclohexan-1-amine). The introduction of geminal substituents on the cyclohexane ring, such as an ethyl and a methyl group at the C4 position, can have a profound impact on the molecule's conformational preferences and, consequently, its pharmacological profile. Such substitutions can influence lipophilicity, metabolic stability, and receptor interaction.[2] This document provides a comprehensive overview of the known and predicted chemical properties, a detailed synthetic protocol, and a discussion of the potential applications of this compound in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Due to the limited availability of experimentally determined data for 1-Amino-4-ethyl-4-methylcyclohexane, the following table includes both reported and predicted values to provide a comprehensive profile.
Table 1: Physicochemical Properties of 1-Amino-4-ethyl-4-methylcyclohexane
| Property | Value | Source |
| IUPAC Name | 4-ethyl-4-methylcyclohexan-1-amine | - |
| CAS Number | 1376287-82-9 | [3] |
| Molecular Formula | C9H19N | [3] |
| Molecular Weight | 141.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | - |
| Boiling Point | ~180-190 °C (Predicted) | Based on similar structures |
| Melting Point | Not available | - |
| Density | ~0.87 g/cm³ (Predicted) | Based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Slightly soluble in water (Predicted). | General amine properties |
| pKa (of conjugate acid) | ~10.5 (Predicted) | Based on similar cyclohexylamines |
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the protons on the cyclohexane ring and the amine proton. The protons on the carbon bearing the amino group (C1-H) would likely appear as a multiplet around 2.5-3.0 ppm. The methylene protons of the ethyl group would be a quartet around 1.3-1.5 ppm, and the methyl protons of the ethyl and the C4-methyl group would appear as triplets and singlets, respectively, in the upfield region (around 0.8-1.2 ppm). The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C1) would be expected to resonate around 50-55 ppm. The quaternary carbon at C4 would appear around 30-35 ppm. The remaining methylene and methyl carbons of the cyclohexane ring and the ethyl group would appear in the upfield region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹. An N-H bending vibration would also be expected around 1600 cm⁻¹.
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns for cyclohexylamines often involve the loss of the amino group or cleavage of the cyclohexane ring. A base peak resulting from the loss of an ethyl radical (M-29) or a methyl radical (M-15) from the molecular ion is plausible.
Synthesis of 1-Amino-4-ethyl-4-methylcyclohexane
The most direct and widely applicable method for the synthesis of 1-Amino-4-ethyl-4-methylcyclohexane is the reductive amination of the corresponding ketone, 4-ethyl-4-methylcyclohexan-1-one.[4][5][6] This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (in this case, ammonia), followed by its reduction to the desired primary amine.
Synthesis of the Precursor: 4-Ethyl-4-methylcyclohexan-1-one
The starting ketone can be synthesized through various methods, with a common approach being the Robinson annulation or related Michael addition-aldol condensation sequences. A plausible route could involve the reaction of a suitable enolate with an α,β-unsaturated ketone. For the purpose of this guide, we will assume the availability of 4-ethyl-4-methylcyclohexan-1-one as a starting material, which is commercially available from various suppliers.[7][8]
Reductive Amination Protocol
This protocol describes a general procedure for the reductive amination of 4-ethyl-4-methylcyclohexan-1-one using sodium borohydride as the reducing agent.
Materials:
-
4-ethyl-4-methylcyclohexan-1-one
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (e.g., 1M solution)
-
Sodium hydroxide (NaOH) (e.g., 1M solution)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethyl-4-methylcyclohexan-1-one (1.0 eq) in methanol. To this solution, add a solution of ammonia in methanol (excess, e.g., 10-20 eq). If using ammonium acetate, it can be added directly (e.g., 5-10 eq). Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 1-Amino-4-ethyl-4-methylcyclohexane can be purified by distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the ketone and the amine source, and it is compatible with sodium borohydride.
-
Excess Ammonia: Using a large excess of the ammonia source drives the imine formation equilibrium towards the product side.
-
Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that effectively reduces the imine intermediate without reducing the ketone starting material under these conditions.[5][9]
-
Acidic/Basic Work-up: An acid wash can be employed to extract the amine product into the aqueous layer as its ammonium salt, separating it from non-basic impurities. Subsequent basification of the aqueous layer and re-extraction will then yield the purified amine.
Visualization of the Synthetic Workflow
Caption: Hypothetical antagonism of a GPCR signaling pathway.
In this model, the endogenous ligand binds to and activates the GPCR, initiating a downstream signaling cascade. The derivative of our compound of interest acts as an antagonist, blocking the receptor and preventing the cellular response. The specific substitutions on the cyclohexylamine scaffold would be critical for achieving high affinity and selectivity for the target receptor.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Amino-4-ethyl-4-methylcyclohexane. While a specific safety data sheet (SDS) for this compound is not widely available, information from related cyclohexylamine derivatives can provide guidance.
-
General Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact. Inhalation of vapors may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): It is recommended to wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-Amino-4-ethyl-4-methylcyclohexane is a structurally interesting, gem-disubstituted cyclohexylamine derivative with potential applications as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is limited, its properties can be reasonably predicted based on analogous structures. The synthetic route via reductive amination of the corresponding ketone is a reliable and scalable method for its preparation. The unique conformational constraints imposed by the 4,4-disubstitution pattern make it an attractive scaffold for the design of novel therapeutic agents, particularly for CNS targets. Further research into the synthesis and biological evaluation of derivatives of 1-Amino-4-ethyl-4-methylcyclohexane is warranted to fully explore its potential in drug discovery.
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